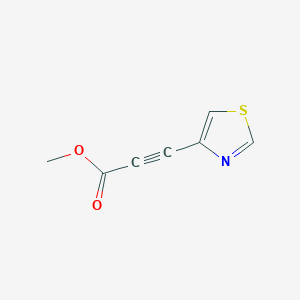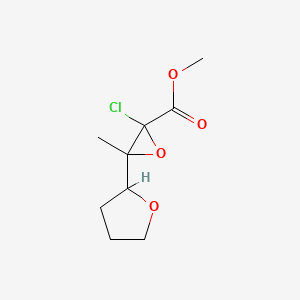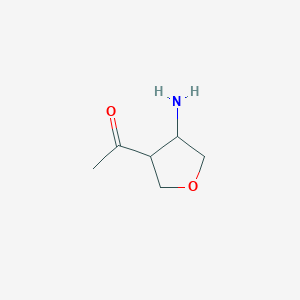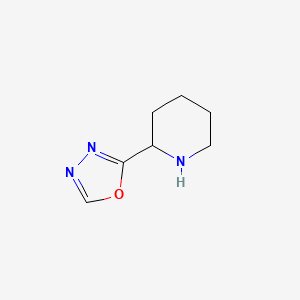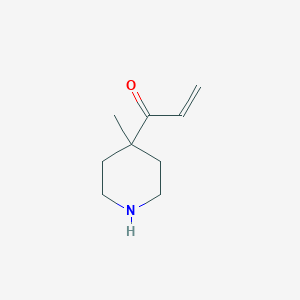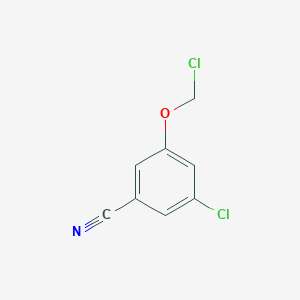
3-Chloro-5-(chloromethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(chloromethoxy)benzonitrile is an organic compound with the chemical formula C8H5Cl2NO It is a derivative of benzonitrile, characterized by the presence of a chloro and a chloromethoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(chloromethoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-hydroxybenzonitrile with chloromethyl methyl ether in the presence of a base such as potassium carbonate in acetonitrile at elevated temperatures . Another method includes the use of 3-chloro-5-(hydroxymethyl)benzonitrile, which is reacted with a chlorinating agent like thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and the use of catalysts to enhance reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(chloromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethoxy groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as sodium borohydride in the presence of catalysts.
Hydrolysis: The nitrile group can be hydrolyzed to form an amide or carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Sodium borohydride with copper nanoparticles as a catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 3-chloro-5-(chloromethoxy)benzylamine.
Hydrolysis: Formation of 3-chloro-5-(chloromethoxy)benzamide or 3-chloro-5-(chloromethoxy)benzoic acid.
Applications De Recherche Scientifique
3-Chloro-5-(chloromethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(chloromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorobenzonitrile: A simpler derivative with only a chloro group attached to the benzene ring.
3-Chloro-5-(trifluoromethoxy)benzonitrile: Contains a trifluoromethoxy group instead of a chloromethoxy group.
3-Chloro-5-methoxybenzonitrile: Has a methoxy group instead of a chloromethoxy group.
Uniqueness
3-Chloro-5-(chloromethoxy)benzonitrile is unique due to the presence of both chloro and chloromethoxy groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C8H5Cl2NO |
|---|---|
Poids moléculaire |
202.03 g/mol |
Nom IUPAC |
3-chloro-5-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-12-8-2-6(4-11)1-7(10)3-8/h1-3H,5H2 |
Clé InChI |
BLPXMFQKDBARNG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OCCl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


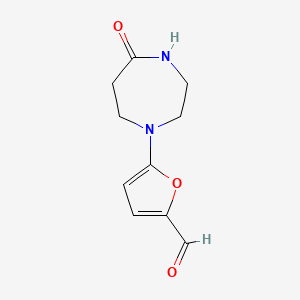
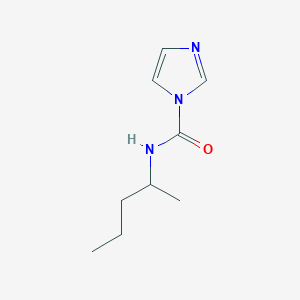


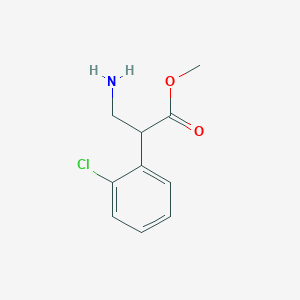
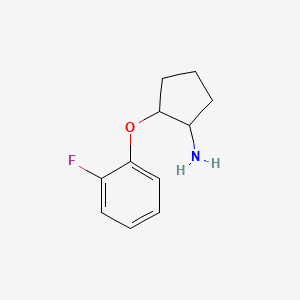
![5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173587.png)

